

# Application Notes and Protocols for FDW028 in SW480 Cell Culture

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## Compound of Interest

Compound Name: FDW028

Cat. No.: B15618718

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**FDW028** is a potent and highly selective small-molecule inhibitor of fucosyltransferase 8 (FUT8).[1][2] In the context of metastatic colorectal cancer (mCRC), **FDW028** has demonstrated significant anti-tumor activity.[1][2] These application notes provide a detailed protocol for the culture of SW480 human colon adenocarcinoma cells and the subsequent application of **FDW028** to investigate its effects on cell viability, migration, and underlying signaling pathways.

The SW480 cell line was established from a primary colon tumor of a 50-year-old male patient.[3] These cells are characterized by an epithelial-like morphology and are known to express oncogenes such as c-myc, K-ras, H-ras, N-ras, myb, sis, and fos.[3]

**FDW028** exerts its anti-cancer effects by inhibiting FUT8, which leads to the defucosylation of the immune checkpoint molecule B7-H3 (CD276).[1][4] This defucosylation promotes the degradation of B7-H3 through the chaperone-mediated autophagy (CMA) pathway, ultimately impacting downstream signaling cascades like the AKT/mTOR pathway.[1][5]

## Data Presentation

### Quantitative Effects of FDW028 on SW480 Cells

Parameter	Value	Cell Line	Experimental Condition	Reference
IC50	5.95 $\mu$ M	SW480	72 hours treatment	[2][6]
Cell Proliferation	Significantly inhibited	SW480	0.2–100 $\mu$ M FDW028 for 72 hours	[2][6]
Colony Formation	Potently inhibited	SW480	50 $\mu$ M FDW028 for 14 days	[1][6]
Cell Migration	Significantly inhibited	SW480	50 $\mu$ M FDW028 for 72 hours	[2][6]
B7-H3 Expression	Markedly attenuated	SW480	50 $\mu$ M FDW028 for 72 hours	[5]
AKT/mTOR Pathway	Blocked	SW480	50 $\mu$ M FDW028 for 72 hours	[5]

## Experimental Protocols

### SW480 Cell Culture

This protocol outlines the standard procedure for culturing and maintaining the SW480 cell line.

Materials:

- SW480 cells
- Leibovitz's L-15 Medium (L-15)[3][7]
- Fetal Bovine Serum (FBS)[3][7]
- Penicillin/Streptomycin solution
- 0.25% (w/v) Trypsin-EDTA solution[3]
- Phosphate-Buffered Saline (PBS), sterile

- Cell culture flasks (e.g., T-75)
- Sterile serological pipettes and centrifuge tubes
- Incubator (37°C, 100% air, no CO<sub>2</sub>)[3]

#### Procedure:

- Complete Growth Medium Preparation: Prepare complete growth medium by supplementing L-15 medium with 10% FBS and 1% Penicillin/Streptomycin.[8]
- Cell Thawing:
  - Rapidly thaw the cryovial of SW480 cells in a 37°C water bath.
  - Decontaminate the outside of the vial with 70% ethanol.
  - Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
  - Centrifuge at approximately 125 x g for 5-7 minutes.
  - Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of complete growth medium.
  - Transfer the cell suspension to a T-75 flask.
- Cell Maintenance:
  - Incubate the cells at 37°C in an atmosphere of 100% air. Note: L-15 medium is formulated for use in a free gas exchange with atmospheric air; a CO<sub>2</sub> and air mixture is detrimental.
  - Renew the culture medium 1 to 2 times per week.[3]
- Subculturing (Passaging):
  - When cells reach 70-80% confluency, remove and discard the culture medium.
  - Briefly rinse the cell layer with sterile PBS to remove residual serum.

- Add 2.0 to 3.0 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.[3]
- Add 6.0 to 8.0 mL of complete growth medium to inactivate the trypsin.[3]
- Gently pipette the cell suspension up and down to ensure a single-cell suspension.
- Perform a cell count and seed new flasks at a subcultivation ratio of 1:2 to 1:8.[3][7]

## Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of **FDW028** on the viability of SW480 cells.

Materials:

- SW480 cells
- Complete growth medium
- **FDW028** (dissolved in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- Microplate reader

Procedure:

- Seed SW480 cells in a 96-well plate at a density of  $1 \times 10^4$  cells per well and incubate for 12 hours.[9]
- Prepare serial dilutions of **FDW028** in complete growth medium.
- After 12 hours, remove the medium and add 100  $\mu$ L of the **FDW028** dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

- Incubate the plate for 72 hours at 37°C.
- Add 10 µL of MTT solution to each well and incubate for 4 hours.[9]
- Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the cell viability as a percentage of the control and determine the IC50 value.

## Wound Healing (Scratch) Assay

This protocol is used to assess the effect of **FDW028** on SW480 cell migration.

Materials:

- SW480 cells
- Complete growth medium
- **FDW028**
- 6-well plates
- Sterile 200 µL pipette tip
- Microscope with a camera

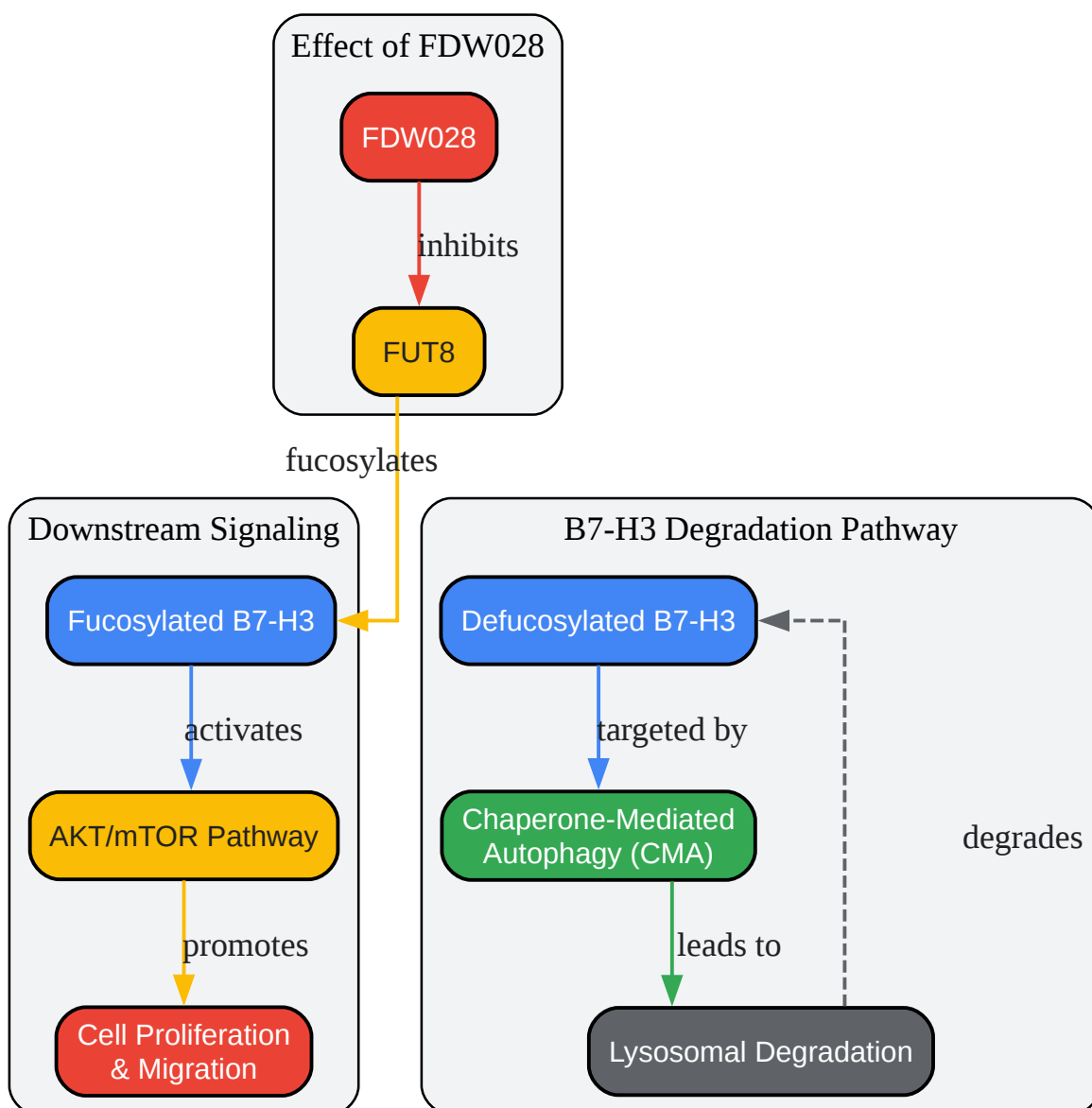
Procedure:

- Seed SW480 cells in a 6-well plate at a density of  $1 \times 10^6$  cells per well and grow to 80% confluency.[9]
- Create a "scratch" or cell-free area in the monolayer using a sterile 200 µL pipette tip.[9]
- Wash the wells with PBS to remove detached cells.

- Add serum-free medium containing the desired concentration of **FDW028** (e.g., 50  $\mu$ M) or vehicle control.
- Capture images of the scratch at 0, 24, and 48 hours.[9]
- Measure the width of the scratch at different time points to quantify cell migration.

## Visualizations

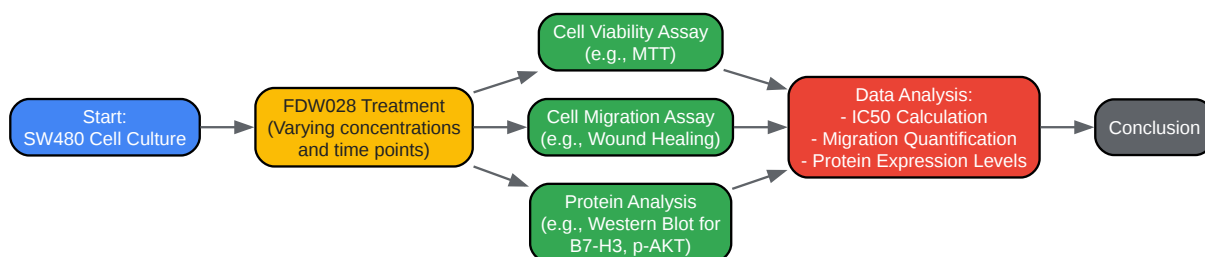
### FDW028 Mechanism of Action in SW480 Cells



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Caption: Signaling pathway of **FDW028** in SW480 cells.

## Experimental Workflow for FDW028 Treatment and Analysis



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